molecular formula C11H8ClNO B1354054 5-(4-Chlorophenyl)-2-hydroxypyridine CAS No. 76053-43-5

5-(4-Chlorophenyl)-2-hydroxypyridine

Cat. No. B1354054
CAS RN: 76053-43-5
M. Wt: 205.64 g/mol
InChI Key: CICHMBLPJGYPGW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-hydroxypyridine, also known as 5-Chloro-2-hydroxypyridine, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It is a colorless solid with a molecular weight of 177.58 g/mol and a melting point of 116-118 °C. This compound is of interest due to its unique chemical structure, which contains both a hydroxyl and a chlorine group. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICHMBLPJGYPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437498
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-hydroxypyridine

CAS RN

76053-43-5
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-cyano-5-(4-chlorophenyl)-2-pyridinone (4.6 g) and 85% H3PO4 (60 ml) was heated at reflux for 16 hours. The resulting mixture was cooled to room temperature, poured into ice/water and filtered yielding 3.1 g of 5-(4-chlorophenyl)-2-pyridinone as a yellow solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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